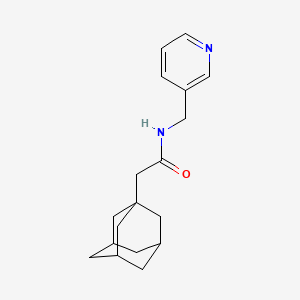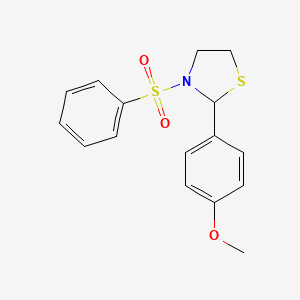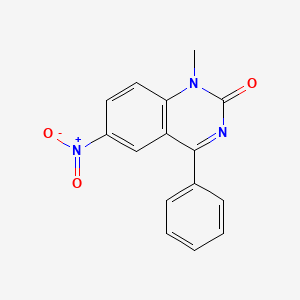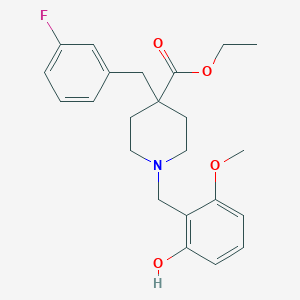
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of N-acylpyridine-2-carboxamides, which has been shown to exhibit promising pharmacological properties. In
作用機序
The exact mechanism of action of ADMET is not fully understood. However, it has been reported to interact with various molecular targets, including tubulin, histone deacetylase, and beta-amyloid. ADMET has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
ADMET has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, anti-oxidant, and neuroprotective effects. ADMET has also been reported to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the advantages of using ADMET in lab experiments is its high potency and selectivity towards its molecular targets. ADMET is also relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, one of the limitations of using ADMET in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for ADMET research. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop novel ADMET derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, ADMET can be used as a molecular probe to study the molecular mechanisms underlying various diseases, which can lead to the identification of novel therapeutic targets.
合成法
The synthesis of ADMET involves the reaction of 1-adamantylamine with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ADMET. This method has been reported to yield ADMET in good to excellent yields and is relatively simple to perform.
科学的研究の応用
ADMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ADMET has been shown to exhibit potent anti-proliferative activity against different cancer cell lines, including breast, lung, and prostate cancer cells. ADMET has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In Alzheimer's disease research, ADMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. ADMET has also been reported to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, ADMET has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. ADMET has also been reported to improve motor function in animal models of Parkinson's disease.
特性
IUPAC Name |
2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-12-13-2-1-3-19-11-13)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h1-3,11,14-16H,4-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPMFTLALTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5007602.png)
![(3R)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5007605.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)

![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)


![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5007693.png)